

A Comparative Analysis of 5-Nitroso-1H-imidazole and its Parent Imidazole

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Compound of Interest

Compound Name: 5-nitroso-1H-imidazole

Cat. No.: B15421489

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **5-nitroso-1H-imidazole** and its parent compound, imidazole. The introduction of a nitroso functional group to the imidazole ring is expected to significantly alter its physicochemical properties and biological activity, a topic of considerable interest in medicinal chemistry and drug discovery.

Physicochemical Properties

The introduction of the electron-withdrawing nitroso group at the C5 position of the imidazole ring is anticipated to influence its electronic distribution, acidity, and basicity compared to the parent imidazole. While experimental data for **5-nitroso-1H-imidazole** is limited, we can infer some changes based on fundamental chemical principles.

Property	Imidazole	5-Nitroso-1H-imidazole	Reference
Molecular Formula	C ₃ H ₄ N ₂	C ₃ H ₃ N ₃ O	[1]
Molecular Weight	68.08 g/mol	97.08 g/mol	[1][2]
IUPAC Name	1H-imidazole	5-nitroso-1H-imidazole	[1][2]
pKa (of the conjugate acid)	~7.0	Expected to be lower than imidazole	
Acidity (NH proton)	pKa ~14.5	Expected to be more acidic than imidazole	
LogP	-0.08	-0.2 (Computed)	[3]
Appearance	Colorless solid	No data available	[1]

Note: The pKa values for **5-nitroso-1H-imidazole** are expected to be lower than imidazole due to the electron-withdrawing nature of the nitroso group, which would decrease the basicity of the ring nitrogens and increase the acidity of the N-H proton.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of these compounds. While detailed experimental spectra for **5-nitroso-1H-imidazole** are not readily available in the public domain, we can predict the key differences compared to imidazole.

Infrared (IR) Spectroscopy

The IR spectrum of imidazole is well-characterized. The introduction of a nitroso group in **5-nitroso-1H-imidazole** would introduce a characteristic N=O stretching vibration.

Compound	Key IR Absorptions (cm ⁻¹)	Reference
Imidazole	Broad N-H stretch (~3150-2500), C=C and C=N stretching (~1670-1450)	[1]
5-Nitroso-1H-imidazole	Expected N=O stretch (~1500-1600), in addition to imidazole ring vibrations.	

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of imidazole are simple due to its symmetry. The substitution with a nitroso group would break this symmetry and shift the resonances of the ring protons and carbons. The electron-withdrawing effect of the nitroso group would likely cause a downfield shift of the adjacent proton and carbon signals.

Biological Activity

Imidazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[\[4\]](#)[\[5\]](#)[\[6\]](#) The biological profile of **5-nitroso-1H-imidazole** is not well-documented in publicly available literature, but the presence of the nitroso group, a known pharmacophore and also a potential structural alert for toxicity, suggests that its biological activity could be significant and would warrant careful investigation.

Many imidazole-containing compounds exert their anticancer effects by targeting various biological pathways, including kinase signaling and microtubule dynamics.[\[5\]](#)[\[6\]](#)

Experimental Protocols

Synthesis of 5-Nitroso-1H-imidazole

A general method for the synthesis of N-nitroso compounds involves the direct nitrosation of a secondary amine. For 1-nitroso-1H-imidazole, this would involve the reaction of imidazole with a nitrosating agent. A plausible laboratory-scale synthesis is outlined below.

Reaction:

Imidazole is reacted with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

Reagents:

- Imidazole
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Distilled water
- Dichloromethane (or other suitable organic solvent)
- Anhydrous magnesium sulfate

Procedure:

- Dissolve imidazole in a suitable solvent, such as water or a mixture of water and a miscible organic solvent.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the imidazole solution with constant stirring.
- Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 5 °C. The formation of nitrous acid in situ will then react with the imidazole.
- Continue stirring the reaction mixture at low temperature for a specified period.
- After the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product into an organic solvent like dichloromethane.

- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **5-nitroso-1H-imidazole** by a suitable method, such as column chromatography or recrystallization.

Note: N-nitroso compounds can be unstable and potentially mutagenic. All synthetic procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. A report on the attempted synthesis of a related compound, 2-methyl-5-nitro-1-nitroso-1H-imidazole, indicated that it may not be readily formed under standard nitrosation conditions, suggesting potential instability.^[7]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

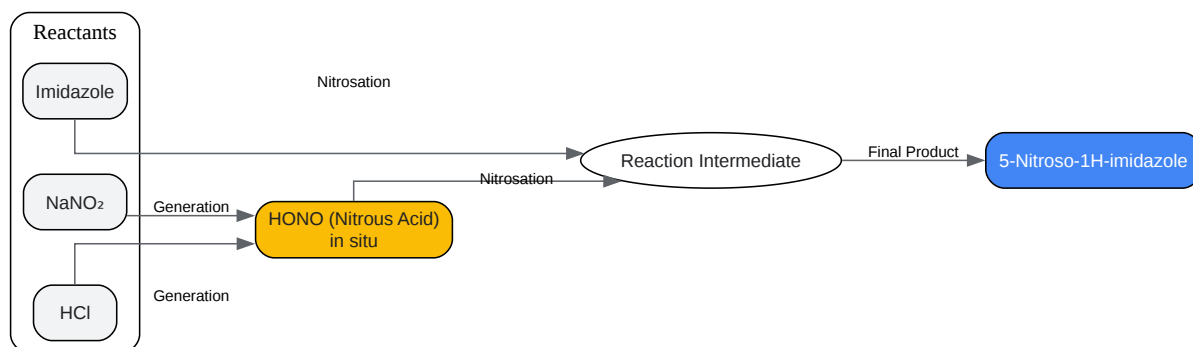
Materials:

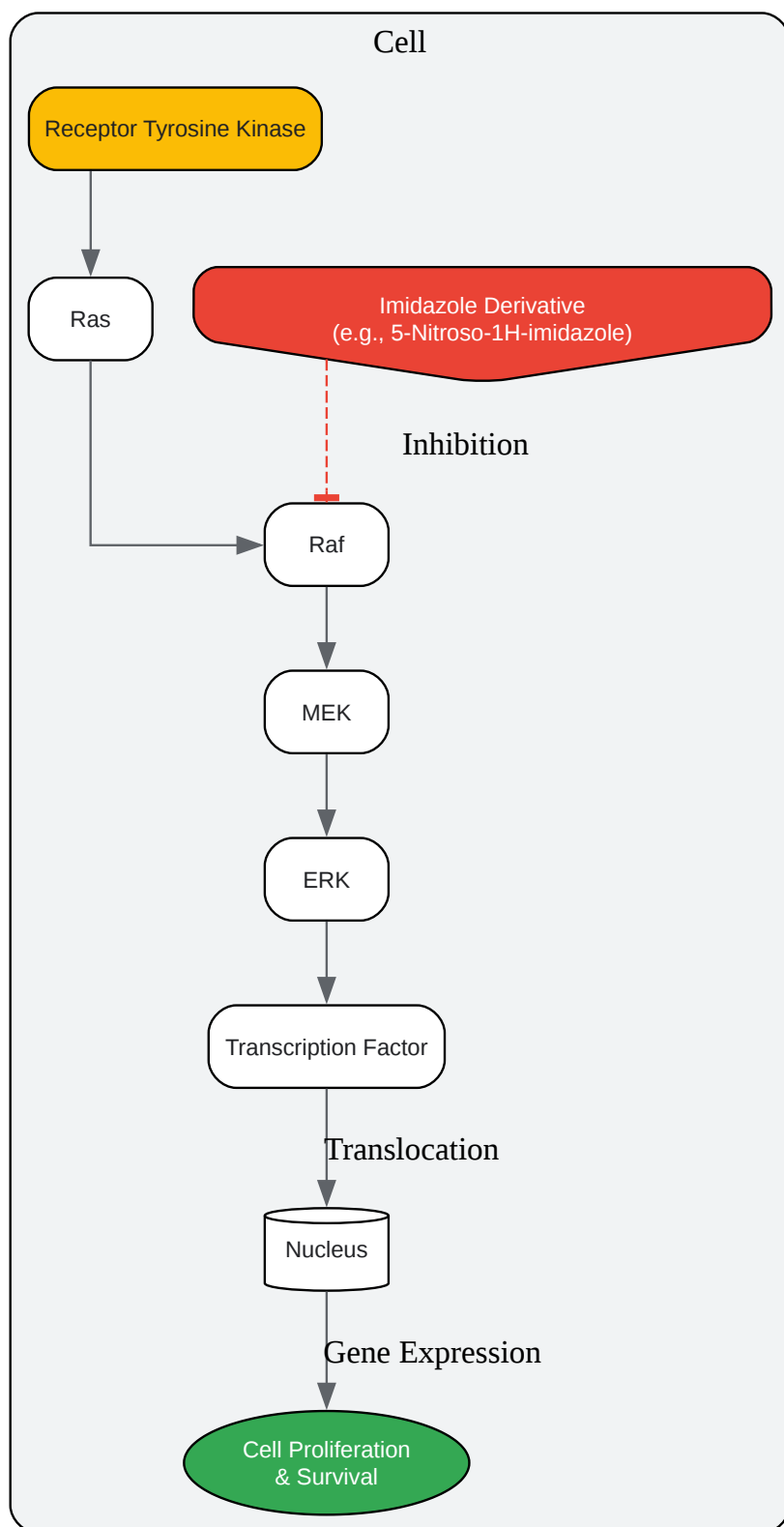
- Human cancer cell line (e.g., MCF-7, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Test compounds (imidazole and **5-nitroso-1H-imidazole**) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100 μ L of the solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations





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